N,N'-(2,5-Dimethyl-2,5-cyclohexadiene-1,4-diylidene)bis(2,3,5-trimethylaniline)
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Overview
Description
N,N’-(2,5-Dimethyl-2,5-cyclohexadiene-1,4-diylidene)bis(2,3,5-trimethylaniline) is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of two trimethylaniline groups attached to a cyclohexadiene ring, which is further substituted with dimethyl groups. It is often used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(2,5-Dimethyl-2,5-cyclohexadiene-1,4-diylidene)bis(2,3,5-trimethylaniline) typically involves the reaction of 2,3,5-trimethylaniline with a suitable cyclohexadiene derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium or platinum, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to efficient and cost-effective production. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N’-(2,5-Dimethyl-2,5-cyclohexadiene-1,4-diylidene)bis(2,3,5-trimethylaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups. Common reagents for these reactions include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; typically carried out in acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide); reactions often conducted under reflux conditions.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups attached to the cyclohexadiene ring.
Scientific Research Applications
N,N’-(2,5-Dimethyl-2,5-cyclohexadiene-1,4-diylidene)bis(2,3,5-trimethylaniline) is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N,N’-(2,5-Dimethyl-2,5-cyclohexadiene-1,4-diylidene)bis(2,3,5-trimethylaniline) involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions in biological systems. It may also interact with enzymes and proteins, modulating their activity and influencing various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- N,N’-(2,5-Dimethyl-2,5-cyclohexadiene-1,4-diylidene)biscyanamide
- N,N’-(2,5-Dimethyl-2,5-cyclohexadiene-1,4-diylidene)bis(2,3,5-trimethylaniline)
Uniqueness
N,N’-(2,5-Dimethyl-2,5-cyclohexadiene-1,4-diylidene)bis(2,3,5-trimethylaniline) stands out due to its unique structural features, which confer distinct reactivity and stability. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C26H30N2 |
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Molecular Weight |
370.5 g/mol |
IUPAC Name |
2,5-dimethyl-1-N,4-N-bis(2,3,5-trimethylphenyl)cyclohexa-2,5-diene-1,4-diimine |
InChI |
InChI=1S/C26H30N2/c1-15-9-17(3)21(7)25(11-15)27-23-13-20(6)24(14-19(23)5)28-26-12-16(2)10-18(4)22(26)8/h9-14H,1-8H3 |
InChI Key |
FKOUIRDQJQEWDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)N=C2C=C(C(=NC3=CC(=CC(=C3C)C)C)C=C2C)C)C)C |
Origin of Product |
United States |
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